molecular formula C11H16Cl2N2 B7985364 (2-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride

(2-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride

Cat. No.: B7985364
M. Wt: 247.16 g/mol
InChI Key: KDGBVOUSTHVDHI-PPHPATTJSA-N
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Description

(2-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a 2-chloro-benzyl group attached to a pyrrolidin-3-yl-amine moiety, with the hydrochloride salt form enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and (S)-pyrrolidin-3-yl-amine.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions.

    Catalysts and Reagents: Common catalysts include bases like triethylamine or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Quality Control: Ensuring rigorous quality control measures to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyrrolidine ring.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and chlorobenzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted pyrrolidine derivatives.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

(2-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways by acting as an inhibitor or activator, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzyl chloride: A precursor in the synthesis of (2-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride.

    2-Chlorobenzyl alcohol: Another related compound with different functional groups.

    2-Chlorobenzoyl chloride: Used in similar synthetic applications but with distinct reactivity.

Biological Activity

(2-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a pyrrolidine ring and a chlorobenzyl group, suggests various applications in pharmacology, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}ClN·HCl, with a molecular weight of approximately 211.7 g/mol. The compound's structure is characterized by:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.
  • Chlorobenzyl Group : A benzene ring substituted with a chlorine atom, which enhances the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition : The chlorobenzyl moiety can interact with active sites of enzymes, potentially inhibiting their function.
  • Receptor Modulation : The compound may act on neurotransmitter receptors, influencing signaling pathways associated with neurological functions.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties :
    • Studies have shown that compounds similar to this compound possess antibacterial and antifungal activities. For example, pyrrolidine derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
    • Minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 3.12 to 12.5 μg/mL against Staphylococcus aureus .
  • Antitumor Activity :
    • Preliminary studies suggest potential antitumor effects in various cancer models. The interaction with specific receptors involved in cell proliferation may contribute to its anticancer properties .
  • Neurological Applications :
    • The compound's ability to interact with neurotransmitter systems suggests possible applications in treating disorders such as anxiety and depression . Its mechanism may involve modulation of serotonin or dopamine pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
MDPI Study on Pyrrole Derivatives Identified potent antibacterial activity against Staphylococcus aureus with MIC values as low as 3.12 µg/mL.
Antifungal Activity Research Demonstrated moderate antifungal activity against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM.
Antitumor Activity Assessment Showed promise as an antitumor agent in cell line studies, indicating potential for further development in cancer therapy.

Properties

IUPAC Name

(3S)-N-[(2-chlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.ClH/c12-11-4-2-1-3-9(11)7-14-10-5-6-13-8-10;/h1-4,10,13-14H,5-8H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGBVOUSTHVDHI-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NCC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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